molecular formula C19H19Cl2N3O B2964759 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 872581-70-9

1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2964759
CAS No.: 872581-70-9
M. Wt: 376.28
InChI Key: WUANCIOIKJWKPB-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring substituted with a 2,6-dichlorophenylmethyl group and a morpholin-4-ylmethyl group. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

Benzimidazoles are a class of organic compounds that are structurally characterized by the fusion of benzene and imidazole . They have been found to exhibit a wide range of pharmacological activities .

    Target of Action

    Benzimidazoles often interact with various enzymes and receptors in the body, including tubulin in parasites, various enzymes in bacteria, and histamine and proton pump receptors in humans .

    Mode of Action

    The interaction of benzimidazoles with their targets can result in a variety of effects, such as inhibition of parasite growth, disruption of bacterial cell processes, or blockage of histamine or proton pumps in humans .

    Biochemical Pathways

    Benzimidazoles can affect a variety of biochemical pathways depending on their specific targets. For example, they can interfere with glucose uptake in parasites, disrupt DNA synthesis in bacteria, or inhibit acid production in the stomach .

    Pharmacokinetics

    The ADME properties of benzimidazoles can vary widely depending on their specific chemical structure. Some are well absorbed and extensively metabolized, while others may have poor bioavailability .

    Result of Action

    The molecular and cellular effects of benzimidazoles can include death of parasites, inhibition of bacterial growth, or reduction of stomach acid production .

    Action Environment

    The action of benzimidazoles can be influenced by various environmental factors, such as pH, presence of other drugs, and individual patient characteristics .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their broad range of biological activities . Future research may focus on developing new synthetic routes and exploring new biological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the 2,6-Dichlorophenylmethyl Group: The 2,6-dichlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation Products: Corresponding benzodiazole oxides.

    Reduction Products: Reduced benzodiazole derivatives.

    Substitution Products: Substituted benzodiazole derivatives with various functional groups.

Comparison with Similar Compounds

    1-[(2,6-dichlorophenyl)methyl]-1H-benzimidazole: Similar structure but lacks the morpholin-4-ylmethyl group.

    2-[(2,6-dichlorophenyl)methyl]-1H-benzimidazole: Similar structure with a different substitution pattern on the benzodiazole ring.

Uniqueness: 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the 2,6-dichlorophenylmethyl and morpholin-4-ylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUANCIOIKJWKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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